Sub-Nanomolar Potency Against Monkey CCR6: 133-Fold Higher Than Human Potency, a Distinctive Cross-Species Profile
CCR6 inhibitor 1 demonstrates a striking potency difference across species: it inhibits monkey CCR6 with an IC50 of 0.45 nM, which is 13.3-fold more potent than its activity against human CCR6 (IC50 = 6 nM) [1]. This contrasts sharply with clinical candidate IDOR-1117-2520, which exhibits a human CCR6 IC50 of 30 nM in β-arrestin recruitment assays and 63 nM in calcium flux assays [2], underscoring that CCR6 inhibitor 1's potency advantage is both absolute and species-dependent.
| Evidence Dimension | Binding Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Monkey CCR6: 0.45 nM; Human CCR6: 6 nM |
| Comparator Or Baseline | IDOR-1117-2520 (clinical candidate): Human CCR6 IC50 = 30 nM (β-arrestin) and 63 nM (calcium flux) |
| Quantified Difference | Monkey CCR6: 0.45 nM vs. human 6 nM (13.3-fold difference); vs. IDOR-1117-2520: 0.45 nM vs. 30-63 nM (67- to 140-fold more potent) |
| Conditions | In vitro binding inhibition assays; CCR6 inhibitor 1: monkey and human CCR6; IDOR-1117-2520: human CCR6 β-arrestin recruitment and calcium flux |
Why This Matters
The exceptional monkey potency (0.45 nM) and unique species-selectivity profile make CCR6 inhibitor 1 the preferred tool for primate in vivo models where high target engagement at low doses is critical, and its potency differentiation from clinical-stage comparators informs dose selection in translational studies.
- [1] Tawaraishi, T., Sakauchi, N., Hidaka, K., Yoshikawa, K., Okui, T., Kuno, H., Chisaki, I., & Aso, K. (2018). Identification of a novel series of potent and selective CCR6 inhibitors as biological probes. Bioorganic & Medicinal Chemistry Letters, 28(17), 2909–2914. https://doi.org/10.1016/j.bmcl.2018.07.042 View Source
- [2] Meyer, E. A., Croxford, A. L., Gnerre, C., Kulig, P., Murphy, M. J., Jacob, E. M., Schäfer, G., Richard-Bildstein, S., Aissaoui, H., Bouis, P., Ertel, E. A., de Kanter, R., Keller, M. P., Lüthi, U., & Caroff, E. (2024). Discovery of the Clinical Candidate IDOR-1117-2520: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases. Journal of Medicinal Chemistry, 67(10), 8077–8098. https://doi.org/10.1021/acs.jmedchem.4c00186 View Source
